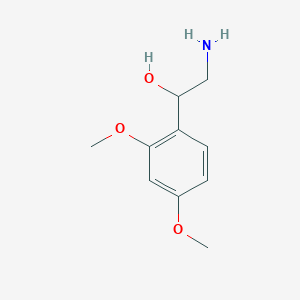

2-Amino-1-(2,4-dimethoxyphenyl)ethanol

Vue d'ensemble

Description

2-Amino-1-(2,4-dimethoxyphenyl)ethanol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and two methoxy groups attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol typically involves the reduction of 2,4-dimethoxyphenyl-2-nitroethanol. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows: [ \text{2,4-dimethoxyphenyl-2-nitroethanol} + H_2 \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-(2,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxyacetophenone.

Reduction: Formation of 2,4-dimethoxyphenylethylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of various pharmaceuticals and fine chemicals due to its unique structure, which allows for diverse chemical transformations. The synthesis often involves reduction reactions, where it can be derived from 2,4-dimethoxyphenyl-2-nitroethanol using catalysts like palladium on carbon (Pd/C) under mild conditions.

Pharmacological Potential

Research indicates that 2-Amino-1-(2,4-dimethoxyphenyl)ethanol exhibits sympathomimetic properties, primarily acting on alpha-adrenergic receptors. This mechanism is relevant for its role as a metabolite of midodrine, a medication used to treat orthostatic hypotension. The compound's ability to induce vasoconstriction and increase blood pressure makes it a candidate for further pharmacological studies aimed at developing new treatments for cardiovascular conditions .

Case Study: Interaction with Adrenergic Receptors

In vitro studies have shown that this compound interacts selectively with adrenergic receptors, which could lead to fewer central nervous system side effects compared to other sympathomimetics. This selectivity is crucial for therapeutic applications where targeted action is desired without broader systemic effects.

Medicinal Chemistry

Drug Development

The compound is being investigated for its potential therapeutic effects in various medical conditions. Its structural characteristics enable it to serve as a lead compound in the development of new drugs targeting specific receptors involved in metabolic processes and cardiovascular regulation .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is used in the manufacturing of fine chemicals and pharmaceuticals. Its utility in large-scale production processes has been enhanced through methods such as continuous flow reactors, which allow for improved yield and purity while ensuring safety during synthesis.

Data Tables

Mécanisme D'action

The mechanism of action of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as alpha-adrenergic receptors. The compound acts as a sympathomimetic agent, stimulating these receptors and leading to vasoconstriction and increased blood pressure. This mechanism is particularly relevant in the context of its use as a metabolite of midodrine, a drug used to treat orthostatic hypotension .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-1-(2,5-dimethoxyphenyl)ethanol: Similar structure but with the methoxy groups in different positions.

2-Amino-1-(3,4-dimethoxyphenyl)ethanol: Another isomer with methoxy groups at different positions on the benzene ring.

Uniqueness

2-Amino-1-(2,4-dimethoxyphenyl)ethanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy groups can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Activité Biologique

2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

This compound is characterized by its unique substitution pattern, which influences both its chemical reactivity and biological activity. It can undergo various transformations, including oxidation and reduction, leading to the formation of several derivatives with distinct biological properties.

| Transformation | Product |

|---|---|

| Oxidation | 2,4-Dimethoxybenzaldehyde |

| Reduction | 2,4-Dimethoxyphenylethylamine |

| Substitution | Various substituted phenyl derivatives |

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it acts as a sympathomimetic agent by stimulating alpha-adrenergic receptors, which can lead to vasoconstriction and increased blood pressure. This mechanism is particularly relevant in contexts such as the treatment of orthostatic hypotension as a metabolite of midodrine .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising antimicrobial and anticancer activities. It has shown efficacy against various bacterial strains and cancer cell lines. The compound's mechanism in antimicrobial action involves inhibiting bacterial RNA polymerase, thereby preventing transcription and replication .

Anticancer Activity

A study evaluating the cytotoxic effects of various derivatives of this compound on cancer cell lines revealed significant activity against breast cancer cells (MDA-MB-231). The compounds demonstrated IC50 values that were significantly lower than those of standard chemotherapeutics like cisplatin, indicating enhanced potency .

Table: Cytotoxicity Data Against MDA-MB-231 Cells

| Compound | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| Compound 5e | 0.4 | 78.75 times more potent |

| Compound 5l | 0.4 | 50.8 times more potent |

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results indicated that the compound effectively inhibited the growth of pathogenic bacteria, supporting its potential as a new antibiotic agent .

Therapeutic Applications

Given its biological activities, this compound is being explored for several therapeutic applications:

- Antibiotic Development : Its ability to inhibit bacterial growth positions it as a candidate for novel antibiotic formulations.

- Cancer Treatment : The cytotoxic effects against cancer cell lines suggest potential use in oncology as an anticancer drug.

- Neurological Disorders : Preliminary studies indicate possible neuroprotective effects that warrant further investigation.

Propriétés

IUPAC Name |

2-amino-1-(2,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWOHAWNQCDJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588034 | |

| Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145412-88-0 | |

| Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.